![molecular formula C10H16N4O B3010616 5-amino-6-(1-ethyl-1H-pyrazol-5-yl)piperidin-2-one CAS No. 1601078-84-5](/img/structure/B3010616.png)
5-amino-6-(1-ethyl-1H-pyrazol-5-yl)piperidin-2-one
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Overview
Description
Scientific Research Applications
Comprehensive Analysis of the Scientific Research Applications of 5-Amino-6-(1-ethyl-1H-pyrazol-5-yl)piperidin-2-one
The compound 5-amino-6-(1-ethyl-1H-pyrazol-5-yl)piperidin-2-one is a derivative of 5-amino-pyrazoles, which are known for their versatility in organic and medicinal chemistry. Below is a detailed analysis of the unique applications of this compound in various scientific research fields.
Synthesis of Heterocyclic Compounds: 5-Amino-pyrazoles serve as potent reagents for constructing a wide variety of heterocyclic compounds. They are particularly useful in synthesizing poly-substituted and fused heterocyclic compounds, which are crucial in drug development due to their biological activities .
Pharmaceutical Drug Design: The structural significance of nitrogen-based heterocycles, such as 5-amino-pyrazoles, is evident in drug design. Nearly 60% of small-molecule drugs approved by the FDA contain a nitrogen heterocycle, highlighting the importance of compounds like 5-amino-6-(1-ethyl-1H-pyrazol-5-yl)piperidin-2-one in pharmaceuticals .
Development of Anticancer Agents: Components of the mitotic machinery, including signaling kinases like Aurora, PLK, and CDKs, are targeted using derivatives of 5-amino-pyrazoles to develop novel anticancer agents. These compounds have shown promise in clinical trials .
Antibacterial Agents: Recent studies have reported the use of 5-amino-pyrazole derivatives as potent antibacterial agents with a broad spectrum. This highlights the potential of 5-amino-6-(1-ethyl-1H-pyrazol-5-yl)piperidin-2-one in contributing to the development of new antibiotics .
Antifungal Activity: Some derivatives of 5-amino-pyrazoles have demonstrated antifungal activity. This suggests that 5-amino-6-(1-ethyl-1H-pyrazol-5-yl)piperidin-2-one could be explored for its efficacy against fungal infections .
Agrochemical Industry: Due to their biological properties, 5-amino-pyrazoles have a long history of application in the agrochemical industry. They can be used to develop compounds with pesticidal or herbicidal activities .
Synthesis of Functional Materials: 5-Amino-pyrazoles are used in the synthesis of polymers, dyes, and other functional materials due to their versatile functionalities. This opens up possibilities for 5-amino-6-(1-ethyl-1H-pyrazol-5-yl)piperidin-2-one in material science .
Binucleophile in Organic Synthesis: 5-Amino-pyrazoles can act as binucleophiles, participating in various organic reactions to create complex molecules. This property is essential for the synthesis of novel organic compounds with potential applications in multiple fields .
Safety and Hazards
properties
IUPAC Name |
5-amino-6-(2-ethylpyrazol-3-yl)piperidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N4O/c1-2-14-8(5-6-12-14)10-7(11)3-4-9(15)13-10/h5-7,10H,2-4,11H2,1H3,(H,13,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFGHZVHVSATLDV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC=N1)C2C(CCC(=O)N2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-amino-6-(1-ethyl-1H-pyrazol-5-yl)piperidin-2-one |
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